4-(Thien-2-ylmethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUAHMYNBFMCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649938 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100005-79-6 | |
| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of 4 Thien 2 Ylmethyl Benzonitrile
Reactivity at the Benzylic Methylene (B1212753) Bridge
Radical Reactions at the Methylene Bridge
The methylene bridge in 4-(thien-2-ylmethyl)benzonitrile is a benzylic-type position, rendered susceptible to radical reactions due to the stabilizing effect of both the thiophene (B33073) and benzene (B151609) rings on an adjacent radical intermediate. The stability of the resulting radical is a key factor in dictating the feasibility and regioselectivity of such reactions.
In principle, radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, would be expected to selectively occur at the methylene bridge. The reaction mechanism would proceed through the following steps:
Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
Propagation: The bromine radical would abstract a hydrogen atom from the methylene bridge of this compound. This forms a resonance-stabilized radical intermediate, with the unpaired electron delocalized over both the thiophene and benzene rings.
Propagation: The resulting radical would then react with another molecule of NBS to yield the brominated product, 4-(bromo(thiophen-2-yl)methyl)benzonitrile, and another bromine radical, which continues the chain reaction.
It is important to consider that the thiophene ring itself is susceptible to radical attack, which could lead to side products. However, the benzylic position is generally more prone to hydrogen abstraction due to the lower bond dissociation energy of the C-H bond at this position.
Oxidation and Reduction at the Methylene Bridge
The methylene bridge of this compound is susceptible to both oxidation and reduction, reactions that are characteristic of benzylic positions.
Oxidation: Oxidation of the methylene bridge would be expected to yield the corresponding ketone, 4-(thiophen-2-ylcarbonyl)benzonitrile. A variety of oxidizing agents could theoretically be employed for this transformation. For instance, strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents are known to oxidize benzylic methylenes to carbonyl groups. More selective and milder methods, such as those employing transition metal catalysts with molecular oxygen or peroxides, could also be effective. The general transformation can be represented as:
This compound + [O] → 4-(Thiophen-2-ylcarbonyl)benzonitrile + H₂O
The reaction mechanism for oxidation can vary depending on the oxidant used, but often involves the formation of a benzylic radical or a carbocation intermediate.
Reduction: Reduction of the methylene bridge in this compound is not a typical transformation as the methylene group is already in a reduced state. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, cleavage of the C-C or C-S bonds could potentially occur, leading to a mixture of products. More relevant is the reduction of the nitrile group or the thiophene ring, which would represent a different mode of reactivity for the molecule as a whole.
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. While no specific MCRs involving this compound have been reported, its functional groups suggest potential participation in several known MCRs.
For instance, the nitrile group could potentially participate in reactions such as the Passerini or Ugi reactions, although these typically require an isocyanide. Conversion of the nitrile to an isocyanide would be a necessary prerequisite. The aromatic rings could also participate in certain MCRs, for example, as the aryl component in a Biginelli-type reaction under specific conditions.
A hypothetical MCR could involve the activation of the methylene bridge to form a carbanion, which could then act as a nucleophile in a reaction with two other components, such as an aldehyde and an amine, to form a more complex molecular scaffold. However, the feasibility of such a reaction would depend on the specific reaction conditions and the compatibility of the various functional groups.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a selective reducing agent might reduce the nitrile group to an amine without affecting the thiophene or benzene rings. Conversely, a reagent might be chosen to selectively hydrogenate the thiophene ring while leaving the nitrile and benzene rings intact. The choice of reagents and reaction conditions is paramount in controlling chemoselectivity.
Regioselectivity pertains to the preferential reaction at one position over another. In electrophilic aromatic substitution reactions, both the thiophene and benzene rings can be attacked. The thiophene ring is generally more reactive towards electrophiles than the benzene ring. Within the thiophene ring, electrophilic attack is favored at the C5 position (adjacent to the sulfur and remote from the methylene bridge) due to the directing effect of the sulfur atom and the steric hindrance of the benzyl (B1604629) group at C2. Within the benzonitrile (B105546) ring, the cyano group is a meta-director and deactivating, meaning electrophilic substitution would be directed to the positions meta to the cyano group.
In reactions involving the methylene bridge, regioselectivity is generally high due to the enhanced reactivity of this benzylic-type position compared to the C-H bonds of the aromatic rings.
Advanced Synthetic Methodologies for 4 Thien 2 Ylmethyl Benzonitrile
Regioselective Synthesis Strategies
Regioselective synthesis of 4-(thien-2-ylmethyl)benzonitrile primarily involves the formation of the benzylic C-C bond, ensuring the correct connectivity between the 2-position of the thiophene (B33073) ring and the 4-position of the benzonitrile (B105546) ring. A key strategy to achieve this is through nucleophilic substitution reactions.
One highly effective regioselective approach involves the reaction of a thiophene-based nucleophile with an electrophilic source of the 4-cyanobenzyl group. For instance, the reaction of 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent with 4-(bromomethyl)benzonitrile allows for the direct and selective formation of the desired product. The inherent nucleophilicity of the organometallic thiophene species at the 2-position drives the regioselectivity of the alkylation.
Conversely, a complementary regioselective strategy employs a nucleophilic 4-cyanobenzyl species and an electrophilic thiophene derivative. This can be achieved by generating a carbanion from 4-cyanotoluene, which then reacts with a 2-halothiophene. However, this approach can be more challenging regarding the generation and stability of the benzylic nucleophile.
A well-established and analogous method is the synthesis of aryloxymethylbenzonitriles from cyanobenzyl chlorides and various phenols in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). asianpubs.org This Williamson ether synthesis analogue can be adapted for the synthesis of this compound by using 2-thienylmethanol as the nucleophile, although this would result in an ether linkage rather than the desired C-C bond. A more direct analogy involves the reaction of a thiophene nucleophile with 4-(chloromethyl)benzonitrile.
The table below summarizes representative conditions for a nucleophilic substitution approach.
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 2-Thienylmagnesium bromide | 4-(Bromomethyl)benzonitrile | - | THF | 0 to rt | >85 |
| Thiophene | 4-(Bromomethyl)benzonitrile | n-BuLi | THF | -78 to rt | >80 |
| 2-Thienylzinc chloride | 4-(Bromomethyl)benzonitrile | Pd(PPh₃)₄ (cat.) | THF | rt to 60 | >90 |
This data is representative of typical conditions for this class of reaction and may not reflect optimized results for this specific compound.
Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Catalytic methods offer powerful and versatile alternatives for the synthesis of this compound, often with high efficiency and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the construction of this compound. The Suzuki-Miyaura coupling is a particularly prominent example. nih.govresearchgate.netyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
For the synthesis of the target molecule, two primary Suzuki-Miyaura disconnections are possible:
Reaction of (4-cyanophenyl)boronic acid with 2-(halomethyl)thiophene.
Reaction of 2-(thienylmethyl)boronic acid with 4-halobenzonitrile.
Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials. Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a cost-effective and efficient alternative to palladium-based systems, capable of coupling sterically hindered substrates. nih.govthieme-connect.de
Other relevant cross-coupling reactions include the Negishi coupling (using an organozinc reagent), Stille coupling (using an organotin reagent), and Hiyama coupling (using an organosilicon reagent). These methods provide a broad toolkit for the formation of the key C-C bond in this compound.
The following table presents typical conditions for a Suzuki-Miyaura cross-coupling reaction.
| Boronic Acid/Ester | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) |
| (4-Cyanophenyl)boronic acid | 2-(Chloromethyl)thiophene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |
| 2-(Thienylmethyl)boronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90-110 |
| (4-Cyanophenyl)boronic acid | 2-(Bromomethyl)thiophene | NiCl₂(dppp) | K₃PO₄ | t-Amyl alcohol | 100 |
This data is representative of typical conditions for this class of reaction and may not reflect optimized results for this specific compound.
Organocatalytic Methods
While transition metal catalysis is well-established for the synthesis of biaryls and related structures, organocatalysis has emerged as a powerful complementary strategy, avoiding the use of often toxic and expensive heavy metals. For the synthesis of this compound, direct organocatalytic methods are less documented in the literature compared to transition metal-catalyzed approaches.
However, the principles of organocatalysis could be applied. For instance, a Friedel-Crafts type alkylation of thiophene with a 4-cyanobenzyl electrophile could potentially be catalyzed by a strong Brønsted or Lewis acid organocatalyst. The challenge in such an approach lies in controlling the regioselectivity and preventing polyalkylation.
Another potential avenue is the use of photoredox organocatalysis to generate radical intermediates that could then be coupled. This is a rapidly developing field with the potential to offer novel and greener synthetic routes.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of safer solvents, minimizing waste, and improving energy efficiency.
Solvent-Free Reactions
Performing reactions in the absence of a solvent can significantly reduce waste and simplify purification procedures. For the synthesis of this compound, certain catalytic reactions could be adapted to solvent-free conditions. For example, some palladium-catalyzed cross-coupling reactions have been successfully carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net
Mechanochemistry, using mechanical force (e.g., ball milling) to induce chemical reactions, is another promising solvent-free technique. The Sandmeyer reaction, a method for synthesizing aryl halides from diazonium salts, has been adapted to a solvent-minimized mechanoredox system, highlighting the potential of this approach for generating precursors for the synthesis of the target molecule. acs.org
Atom Economy and Efficiency Considerations
Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Synthetic routes with high atom economy are desirable as they generate less waste. Addition and rearrangement reactions are inherently 100% atom-economical. In the context of synthesizing this compound, catalytic coupling reactions are generally more atom-economical than stoichiometric reactions that generate large amounts of byproducts.
Mechanistic Elucidation of Key Synthetic Transformations
The formation of the central C(sp²)-C(sp³) bond in this compound is well-suited to palladium- or nickel-catalyzed cross-coupling reactions. The most probable synthetic disconnections involve the coupling of a thiophene-based organometallic reagent with a substituted benzonitrile electrophile, or vice-versa. The two most likely and well-established mechanistic pathways for such a transformation are the Kumada-Corriu coupling and the Negishi coupling.
Kumada-Corriu Coupling Pathway
The Kumada-Corriu coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. evitachem.compharmaffiliates.com In the context of synthesizing this compound, a plausible route would be the reaction of 2-thenylmagnesium halide with 4-cyanobenzyl halide.
The catalytic cycle of a palladium-catalyzed Kumada coupling is widely accepted to proceed through the following key steps pharmaffiliates.comcymitquimica.com:
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the 4-cyanobenzyl halide. This step forms a Pd(II) intermediate. The oxidation state of palladium changes from 0 to +2. cymitquimica.comresearchgate.net
Transmetalation: The organomagnesium reagent, 2-thenylmagnesium halide, then undergoes transmetalation with the Pd(II) complex. The thenyl group displaces the halide on the palladium center, forming a diorganopalladium(II) species. pharmaffiliates.comcymitquimica.com
Isomerization: For reductive elimination to occur, the two organic ligands (the thenyl and the cyanobenzyl groups) must be cis to each other. If they are not, a cis-trans isomerization step is required. cymitquimica.com
Reductive Elimination: In the final step, the two organic groups are coupled, forming the desired C-C bond of this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. cymitquimica.comresearchgate.net
A similar cycle operates for nickel-catalyzed Kumada couplings, which are also highly effective for forming C-C bonds. evitachem.com The choice of catalyst and ligands can significantly influence the efficiency and selectivity of the reaction.
| Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the 4-cyanobenzyl halide bond. | Aryl-Pd(II)-halide complex |
| Transmetalation | Transfer of the 2-thenyl group from magnesium to the palladium center. | Di-organo-Pd(II) complex |
| Isomerization | Rearrangement to a cis-complex if necessary. | cis-Di-organo-Pd(II) complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Pd(0) complex |
Negishi Coupling Pathway
The Negishi coupling offers another powerful method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. thieme-connect.degoogle.com A potential synthetic route would be the reaction of a 2-thenylzinc halide with a 4-halobenzonitrile.
The generally accepted mechanism for the Negishi coupling is similar to other palladium-catalyzed cross-coupling reactions and involves thieme-connect.denih.gov:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (4-halobenzonitrile), forming an arylpalladium(II) halide intermediate.
Transmetalation: The organozinc reagent (2-thenylzinc halide) then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the C-C bond of the product and regenerates the active palladium(0) catalyst.
Nickel catalysts are also effective for Negishi couplings and can sometimes offer advantages in terms of reactivity and cost. thieme-connect.de The functional group tolerance of Negishi coupling is a significant advantage, making it suitable for molecules containing sensitive groups like the nitrile in this compound. thieme-connect.degoogle.com
| Step | Description | Key Intermediates |
| Oxidative Addition | Pd(0) inserts into the C-X bond of the 4-halobenzonitrile. | Aryl-Pd(II)-halide complex |
| Transmetalation | The 2-thenyl group is transferred from zinc to palladium. | Di-organo-Pd(II) complex |
| Reductive Elimination | The desired C-C bond is formed, regenerating the Pd(0) catalyst. | Pd(0) complex |
Unveiling the Chemical Versatility of this compound: A Journey into its Reactivity
The chemical compound this compound, a molecule integrating a benzonitrile scaffold with a thiophene ring through a methylene (B1212753) bridge, presents a fascinating landscape for chemical transformations. Its structure, featuring three distinct reactive sites—the nitrile group, the thiophene moiety, and the benzylic methylene bridge—endows it with a rich and varied chemical reactivity. This article delves into the specific reaction mechanisms at each of these sites, exploring the wealth of synthetic possibilities that this compound holds.
Advanced Spectroscopic and Crystallographic Investigations of 4 Thien 2 Ylmethyl Benzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Comprehensive Chemical Shift Assignments
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is fundamental for confirming the molecular structure of 4-(Thien-2-ylmethyl)benzonitrile. This would involve identifying the specific resonance signals for each of the nine unique hydrogen atoms and twelve unique carbon atoms in the molecule.
Current Status: Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. While data exists for related compounds such as benzonitrile (B105546) and various substituted thiophenes, direct experimental values for the title compound are missing.
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the chemical shifts and confirming the connectivity of the atoms within the molecule. These techniques would definitively establish the link between the thiophene (B33073) and benzonitrile moieties through the methylene (B1212753) bridge.
Current Status: There are no published 2D NMR studies specifically focused on this compound.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structural features. High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental formula C12H9NS. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation and analyze the resulting fragment ions, allowing for the elucidation of the compound's fragmentation pathway.
Current Status: While the computed monoisotopic mass is available (199.04557046 Da), detailed experimental mass spectra and fragmentation pathway analyses for this compound have not been found in the public domain. nih.gov General fragmentation patterns of benzonitriles and thiophenes are known, but a specific analysis for this compound is required for accurate pathway determination.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. These spectra are influenced by the conjugated π-system of the thiophene and benzonitrile rings. Analysis of the absorption and emission maxima, along with quantum yield measurements, would offer insights into the electronic structure and photophysical properties of the molecule.
Current Status: There is no available experimental data on the UV-Visible absorption or fluorescence emission spectra of this compound.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. A crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as π-π stacking, which govern the crystal packing.
Current Status: A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. While crystal structures of related molecules containing thiophene and benzonitrile fragments exist, they cannot provide the exact structural parameters for the title compound.
Molecular Conformation in the Solid State
The three-dimensional arrangement of this compound in the solid state is dictated by the spatial relationship between its thiophene and benzonitrile rings, connected by a methylene bridge. The conformation of the molecule is largely defined by the torsion angles involving this linkage. The flexibility of the methylene bridge allows for a range of possible conformations, from extended to more folded arrangements.
Computational modeling, a powerful tool in the absence of extensive experimental data, suggests a non-planar conformation to be the most stable. In this predicted arrangement, the aromatic rings are not coplanar, a common feature in diarylmethane derivatives, which helps to minimize steric hindrance between the ortho-hydrogens of the two rings. The precise torsion angles, however, can only be definitively determined through single-crystal X-ray diffraction studies. The planarity of the individual thiophene and benzonitrile rings is expected to be maintained, with standard bond lengths and angles for these aromatic systems.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystalline lattice is a critical factor in determining the physical properties of a solid. For this compound, a combination of weak intermolecular forces is anticipated to govern the crystal packing. These interactions are likely to include:
C-H···π Interactions: The hydrogen atoms of the methylene bridge and the aromatic rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent thiophene or benzonitrile rings.
Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment to the molecule. Dipole-dipole interactions, particularly head-to-tail arrangements of the nitrile groups, are expected to be a significant directional force in the crystal packing.
The interplay of these various interactions will determine the efficiency of the molecular packing and the resulting crystallographic system and space group.
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of solid-state chemistry. Each polymorph possesses a unique crystal lattice and, consequently, distinct physical properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for identifying and characterizing polymorphs, as it is highly sensitive to the local electronic environment of the nuclei.
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are sensitive to subtle changes in molecular conformation and intermolecular interactions that differentiate polymorphs.
In a hypothetical scenario involving two polymorphs, Form I and Form II, of this compound, one would expect to observe distinct sets of chemical shifts in their respective ¹³C ssNMR spectra. For instance, the carbon atoms of the nitrile group and the carbons adjacent to the sulfur atom in the thiophene ring would likely exhibit noticeable differences in their chemical shifts between the two forms due to variations in their local environments.
Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Polymorphs of this compound
| Carbon Atom | Hypothetical Chemical Shift (ppm) - Form I | Hypothetical Chemical Shift (ppm) - Form II |
| Nitrile (C≡N) | 118.5 | 120.2 |
| Thiophene C2 | 142.1 | 143.5 |
| Thiophene C3 | 127.8 | 127.1 |
| Thiophene C4 | 126.3 | 126.8 |
| Thiophene C5 | 125.0 | 124.5 |
| Methylene (-CH₂-) | 35.4 | 36.1 |
| Benzonitrile C1 | 145.9 | 146.7 |
| Benzonitrile C2/C6 | 129.8 | 130.5 |
| Benzonitrile C3/C5 | 132.5 | 132.0 |
| Benzonitrile C4 | 112.3 | 113.1 |
Note: These values are hypothetical and for illustrative purposes only. Actual chemical shifts would need to be determined experimentally.
Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, while experiments that measure relaxation times (T₁) can provide information about molecular dynamics within the crystal lattice, further distinguishing between polymorphic forms. The presence of a single set of resonances in the ssNMR spectrum would suggest a single molecule in the asymmetric unit of the crystal, whereas multiple resonances for each unique carbon would indicate the presence of multiple, crystallographically independent molecules.
While detailed experimental data for this compound is not yet widely published, the application of these advanced spectroscopic and crystallographic techniques is essential to fully characterize its solid-state behavior, including its conformational preferences, packing motifs, and potential for polymorphism.
Theoretical and Computational Chemistry Studies of 4 Thien 2 Ylmethyl Benzonitrile
Electronic Structure Calculations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in predicting the electronic structure of molecules. A typical DFT study on 4-(Thien-2-ylmethyl)benzonitrile would involve the calculation of its ground-state electronic energy, electron density distribution, and the resulting molecular properties. Various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the reliability of the results. Key outputs from such a study would include optimized molecular geometry (bond lengths, bond angles, and dihedral angles), dipole moment, and atomic charges, which are fundamental to understanding the molecule's polarity and reactivity.
Molecular Orbital Analysis
A crucial aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, a molecular orbital analysis would map the spatial distribution of these orbitals, identifying which parts of the molecule (the thiophene (B33073) ring, the phenyl ring, or the nitrile group) are the primary sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes
The presence of a rotatable bond between the methylene (B1212753) bridge and the two aromatic rings suggests that this compound can exist in multiple conformations. A detailed conformational analysis would be required to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles that define the molecule's shape and calculating the corresponding energy at each step. The resulting potential energy surface would reveal the global minimum energy structure and any other low-energy conformers that might be populated at room temperature.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the pathways of chemical reactions involving this compound. This would involve identifying the structures of reactants, products, and, most importantly, the transition states that connect them. By calculating the activation energies for various potential reactions, researchers could predict the most likely reaction mechanisms and the conditions required to favor certain products. For instance, the reactivity of the thiophene or benzonitrile (B105546) ring towards electrophilic or nucleophilic substitution could be modeled.
Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in interpreting experimental spectra. For this compound, computational methods could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from a DFT study can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide valuable support for the structural characterization of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior
To understand the behavior of this compound in a condensed phase (e.g., in a solvent or as part of a larger system), molecular dynamics (MD) simulations would be necessary. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics, solvation effects, and interactions with other molecules. For example, an MD simulation could reveal how the molecule's conformation changes over time in an aqueous environment or how it might bind to a biological target.
Quantum Chemical Descriptors for Reactivity Prediction
Typically, such studies would involve the calculation of a range of quantum chemical descriptors to provide a quantitative and qualitative understanding of the molecule's reactivity. These descriptors are derived from the electronic structure of the molecule and offer insights into its behavior in chemical reactions.
Key descriptors that would be investigated in a computational study of this compound include:
Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): This parameter is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to act as a nucleophile.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): This descriptor relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to act as an electrophile.
HOMO-LUMO Energy Gap (ΔE): The difference between the E_LUMO and E_HOMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity.
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. Molecules with a larger HOMO-LUMO gap are generally considered "harder" and less reactive.
Global Electrophilicity Index (ω): This descriptor provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a valuable tool for predicting the electrophilic character of a molecule.
In the absence of specific published data for this compound, a detailed analysis and data table for these reactivity predictors cannot be provided at this time. Future computational studies would be necessary to elucidate these properties and offer a deeper understanding of the chemical behavior of this compound.
Strategic Derivatization and Analogue Synthesis of 4 Thien 2 Ylmethyl Benzonitrile
Functionalization of the Benzonitrile (B105546) Unit
The benzonitrile group is a key functional handle that can be readily transformed into a variety of other nitrogen-containing functional groups, or the phenyl ring itself can be subjected to further substitution.
Conversion to Other Nitrile Derivatives
The nitrile functionality is a versatile precursor for the synthesis of several important heterocyclic and acyclic groups.
One of the most common transformations of a nitrile is its conversion into a tetrazole ring . This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, often sodium azide, in the presence of a catalyst. Various catalysts, including zinc salts and cobalt(II) complexes, have been shown to promote this reaction efficiently. organic-chemistry.orgrsc.org The resulting 5-substituted-1H-tetrazoles are considered bioisosteres of carboxylic acids and can significantly modulate the physicochemical properties of the parent molecule.
The nitrile group can also be converted into an amidine moiety. This transformation is of significant interest in medicinal chemistry as amidines are known to be potent inhibitors of various enzymes. The synthesis of amidines from nitriles can be achieved through several methods, including the Pinner reaction or by reaction with ammonia (B1221849) or amines in the presence of a catalyst. chemicalbook.comgoogle.com For instance, benzamidine (B55565) hydrochloride can be prepared from benzonitrile by reaction with ammonium (B1175870) chloride and ammonia at elevated temperature and pressure. chemicalbook.com
Furthermore, the nitrile group can be hydrolyzed to a carboxamide . This reaction can be performed under either acidic or basic conditions. chemicalbook.com Controlled hydrolysis to the amide is often challenging as the reaction can proceed to the carboxylic acid. However, specific conditions, such as using milder reagents or specific solvent systems, can favor the formation of the amide. wikipedia.org
| Starting Compound | Reagents and Conditions | Product |
| 4-(Thien-2-ylmethyl)benzonitrile | NaN3, ZnCl2, H2O, reflux | 5-(4-(Thien-2-ylmethyl)phenyl)-1H-tetrazole |
| This compound | 1. HCl, EtOH; 2. NH3 | 4-(Thien-2-ylmethyl)benzamidine |
| This compound | H2SO4 (conc.), H2O, heat | 4-(Thien-2-ylmethyl)benzamide |
Table 1: Potential Conversions of the Nitrile Group in this compound
Modifications at the Phenyl Ring
The phenyl ring of the benzonitrile unit can undergo electrophilic aromatic substitution reactions. The cyano group is a deactivating and meta-directing group. Therefore, electrophilic substitution would be expected to occur at the positions meta to the nitrile.
Common electrophilic substitution reactions include nitration , halogenation , and acylation . Nitration can be achieved using a mixture of nitric acid and sulfuric acid. Halogenation, such as bromination or chlorination, can be carried out using the respective halogen in the presence of a Lewis acid catalyst. Friedel-Crafts acylation can introduce an acyl group onto the ring. It is important to note that the deactivating nature of the nitrile group makes these reactions more challenging compared to benzene (B151609).
| Starting Compound | Reagent | Potential Product(s) |
| This compound | HNO3, H2SO4 | 4-(Thien-2-ylmethyl)-3-nitrobenzonitrile |
| This compound | Br2, FeBr3 | 3-Bromo-4-(thien-2-ylmethyl)benzonitrile |
| This compound | CH3COCl, AlCl3 | 3-Acetyl-4-(thien-2-ylmethyl)benzonitrile |
Table 2: Potential Electrophilic Substitutions on the Phenyl Ring of this compound
Manipulation of the Thiophene (B33073) Ring System
The thiophene ring is another site ripe for modification, offering possibilities for introducing substituents or even transforming the ring itself.
Substituent Introduction on the Thiophene Ring
The thiophene ring is generally more reactive towards electrophilic substitution than benzene. wikipedia.org In 2-substituted thiophenes, such as this compound, the incoming electrophile will preferentially attack the C5 position.
Typical electrophilic substitution reactions that can be performed on the thiophene ring include halogenation , acylation , and formylation . For example, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. Acylation can be carried out using an acyl chloride with a Lewis acid catalyst.
| Starting Compound | Reagent | Potential Product |
| This compound | N-Bromosuccinimide (NBS) | 4-((5-Bromothien-2-yl)methyl)benzonitrile |
| This compound | Acetic anhydride, H3PO4 | 4-((5-Acetylthien-2-yl)methyl)benzonitrile |
| This compound | Vilsmeier-Haack reagent (POCl3, DMF) | 4-((5-Formylthien-2-yl)methyl)benzonitrile |
Table 3: Potential Electrophilic Substitutions on the Thiophene Ring of this compound
Ring Transformations of the Thiophene Moiety
While less common than substitution reactions, the thiophene ring can undergo transformations. One such reaction is reductive desulfurization , which can lead to the opening of the thiophene ring. Treatment with Raney nickel, for instance, can cleave the carbon-sulfur bonds, resulting in an alkyl chain. The specific product would depend on the reaction conditions and the initial substitution pattern.
Another potential transformation is the ring-opening addition reaction . Under photoredox catalysis, benzyl (B1604629) bromides can react with cyclic ethers in a ring-cleavage addition reaction. cas.cn While not a direct transformation of the thiophene ring itself, related chemistry could potentially be adapted to involve the thiophene sulfur in ring-opening processes of adjacent cyclic structures.
Modifications of the Methylene (B1212753) Bridge
The methylene bridge connecting the phenyl and thiophene rings is another point for derivatization. The benzylic protons of this bridge are susceptible to deprotonation, which allows for subsequent functionalization.
Functionalization of the benzylic C-H bond in diarylmethanes can be achieved through several approaches, including deprotonation with a strong base followed by reaction with an electrophile, or through transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov
For instance, deprotonation with a strong base like butyllithium (B86547) can generate a carbanion, which can then be reacted with various electrophiles such as alkyl halides to introduce an alkyl group, or with aldehydes and ketones to form alcohols.
Oxidation of the methylene bridge to a carbonyl group would yield a ketone, 4-(thiophen-2-ylcarbonyl)benzonitrile. This transformation could potentially be achieved using various oxidizing agents.
| Starting Compound | Reagents and Conditions | Product |
| This compound | 1. n-BuLi; 2. CH3I | 4-(1-(Thien-2-yl)ethyl)benzonitrile |
| This compound | 1. n-BuLi; 2. PhCHO | 4-(1-Hydroxy-1-phenyl-2-(thien-2-yl)ethyl)benzonitrile |
| This compound | KMnO4 or other oxidizing agent | 4-(Thiophen-2-ylcarbonyl)benzonitrile |
Table 4: Potential Modifications of the Methylene Bridge in this compound
Chain Elongation or Shortening
Modification of the methylene linker connecting the thiophene and benzonitrile rings can significantly impact the molecule's conformation and its interaction with biological targets.
Chain Elongation:
Homologation, the process of extending a carbon chain by a single methylene unit, can be achieved through methods like the Arndt-Eistert synthesis. organic-chemistry.orgnrochemistry.comwikipedia.orgyoutube.com This reaction sequence typically involves the conversion of a carboxylic acid to its next higher homologue. In the context of this compound, this would necessitate starting with a precursor such as (4-cyanophenyl)acetic acid, which could be converted to its acid chloride and then treated with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a suitable nucleophile would yield the homologated acid, which could then be coupled with a thiophene moiety.
A more direct approach to chain elongation involves the Wittig reaction or its variants. For instance, starting from 4-formylbenzonitrile and a suitable thienyl phosphonium (B103445) salt, a longer unsaturated linker could be introduced. Subsequent reduction of the double bond would yield the elongated saturated chain.
Chain Shortening:
Directly shortening the methylene bridge of this compound is synthetically challenging. A more feasible approach involves the synthesis of analogues with a direct bond between the two rings. This can be achieved through cross-coupling reactions, such as the Suzuki or Stille coupling, between a thienylboronic acid (or stannane) and a 4-halobenzonitrile.
Introduction of Stereocenters
The introduction of chirality into the this compound scaffold can lead to enantioselective interactions with biological targets, a crucial aspect of modern drug design. A primary site for introducing a stereocenter is the benzylic carbon of the methylene bridge.
Asymmetric Reduction:
One of the most common methods for introducing a chiral center is through the asymmetric reduction of a prochiral ketone. researchgate.netnih.govwikipedia.orgrsc.orgresearchgate.net The synthesis of a ketone precursor, 4-(thien-2-ylcarbonyl)benzonitrile, would be the initial step. This ketone can then be subjected to asymmetric reduction using various chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, or through biocatalysis using enzymes like alcohol dehydrogenases. researchgate.netnih.gov These methods can produce chiral alcohols with high enantiomeric excess. The resulting chiral alcohol can then be used in further synthetic manipulations.
| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ru(II) complexes | Enones | Chiral alcohols | High | researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Prochiral ketones | Chiral alcohols | Excellent | researchgate.net |
| Oxazaborolidine catalysts | Simple ketones | Chiral alcohols | High | wikipedia.org |
Chiral Pool Synthesis:
Another approach involves utilizing commercially available chiral starting materials. For example, a chiral thienyl or phenyl derivative could be used in a coupling reaction to construct the final molecule with a predefined stereocenter. The synthesis of chiral polythiophenes often relies on the polymerization of monomers with stereogenic centers. nih.gov
Synthesis of Polyfunctionalized this compound Analogs
The introduction of multiple functional groups onto the thiophene or benzonitrile rings can significantly alter the molecule's electronic properties, solubility, and biological activity.
Gewald Reaction:
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.netmdpi.comresearchgate.net This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. By choosing appropriately substituted starting materials, a wide variety of functional groups can be introduced onto the thiophene ring. For example, starting with a ketone bearing a substituted phenyl group and a cyanoacetate (B8463686) derivative, one could construct a thiophene ring with various substituents at positions 3, 4, and 5. This 2-aminothiophene can then be further functionalized.
| Starting Materials | Product | Key Features | Reference |
| Ketone, α-cyanoester, Sulfur, Base | Polysubstituted 2-aminothiophene | One-pot, high degree of substitution | wikipedia.orgarkat-usa.orgmdpi.com |
| α-sulfanylketone, α-activated acetonitrile | Polysubstituted 2-aminothiophene | Stepwise condensation and cyclization | arkat-usa.org |
Other Functionalization Strategies:
Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can be used to introduce functional groups onto the benzonitrile ring, although the directing effects of the nitrile and alkyl groups must be considered. The thiophene ring is also amenable to various electrophilic substitution reactions.
Design Principles for Novel this compound Scaffolds
The design of novel scaffolds based on this compound is guided by principles of medicinal chemistry, including bioisosterism and structure-activity relationship (SAR) studies.
Bioisosteric Replacement:
Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.netnih.govrsc.orgpsu.eduacs.orgdrugdesign.orgnih.govajptr.comdrughunter.comresearchgate.net
Thiophene Ring Analogues: The thiophene ring is a well-known bioisostere of the benzene ring. researchgate.netnih.govpsu.edu Therefore, replacing the thiophene with other aromatic or heteroaromatic rings such as furan, pyridine, or even a substituted phenyl ring can lead to novel analogues with potentially different biological activities. researchgate.net The choice of the isostere can influence the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.
Benzonitrile Group Analogues: The nitrile group can be replaced by other electron-withdrawing groups or moieties that can act as hydrogen bond acceptors. Examples include oxadiazoles, thiazoles, or even a trifluoromethyl group. Such modifications can impact the molecule's polarity and interactions with target proteins.
Structure-Activity Relationship (SAR) Studies:
SAR studies involve systematically modifying different parts of the molecule and evaluating the effect on its biological activity. For the this compound scaffold, SAR studies could involve:
Substitution on the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the thiophene ring to probe for key interactions with a biological target.
Substitution on the Benzonitrile Ring: Modifying the substitution pattern on the benzonitrile ring to optimize electronic and steric properties.
Linker Modification: As discussed in section 6.3.1, altering the length and flexibility of the methylene linker.
Insights from such studies, often aided by computational modeling, can guide the rational design of new, more potent, and selective analogues. rsc.orgorganic-chemistry.orgncsu.edu
Applications of 4 Thien 2 Ylmethyl Benzonitrile in Advanced Organic Synthesis
As a Precursor for Complex Heterocyclic Systems
The presence of both a reactive nitrile group and an electron-rich thiophene (B33073) ring makes 4-(thien-2-ylmethyl)benzonitrile an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The nitrile functionality can undergo cyclization reactions, while the thiophene ring can be involved in electrophilic substitution and metal-catalyzed cross-coupling reactions.
A notable application is in the synthesis of phthalazinone derivatives. For instance, substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones have been developed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a target for cancer therapy. nih.gov The synthesis of these compounds involves a multistep sequence that utilizes the core structure of this compound. nih.gov
Furthermore, the nitrile group of benzonitrile (B105546) derivatives is known to participate in the formation of various nitrogen-containing heterocycles. For example, it can react with azides to form tetrazoles or undergo [3+2] cycloaddition with in-situ generated nitrile imines to yield triazoles. nih.gov While direct examples with this compound are not extensively documented, the known reactivity of the benzonitrile moiety suggests its potential in constructing such heterocyclic rings.
The thiophene ring also plays a crucial role in the synthesis of fused heterocyclic systems. For example, the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one has been achieved through the base-catalyzed intramolecular cyclization of a precursor containing the thiophen-2-yl group. researchgate.net This demonstrates the utility of the thiophene moiety as a stable scaffold upon which complex heterocyclic structures can be built.
The following table summarizes some of the complex heterocyclic systems that can be potentially synthesized from this compound or its close derivatives, based on established synthetic methodologies.
| Heterocyclic System | Potential Synthetic Route | Key Functional Group Utilized |
| Phthalazinones | Multistep synthesis involving cyclization | Benzonitrile |
| Triazoles | [3+2] Cycloaddition with nitrile imines | Benzonitrile |
| Tetrazoles | Reaction with azides | Benzonitrile |
| Pyrrol-3-ones | Intramolecular cyclization of thiophene-containing precursors | Thiophene |
| Thieno[3,2-c]pyridines | Intermediate in the synthesis of clopidogrel | Thiophene |
Role in the Synthesis of Carbocyclic Frameworks
The application of this compound in the synthesis of carbocyclic frameworks is an area of growing interest, primarily through intramolecular cyclization reactions. One potential pathway is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a strong base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.comsynarchive.com Given the structure of this compound, derivatization to introduce a second nitrile group on the thiophene ring or the methylene (B1212753) bridge could create a suitable precursor for an intramolecular Thorpe-Ziegler cyclization, leading to the formation of a fused carbocyclic ring system.
Another promising approach is through intramolecular Friedel-Crafts reactions. The electron-rich thiophene ring can undergo intramolecular electrophilic attack by a suitably activated carbon atom, leading to the formation of a new carbocyclic ring. For instance, if the benzonitrile side chain is modified to contain a reactive electrophilic center, an intramolecular Friedel-Crafts cyclization onto the thiophene ring could be envisioned. beilstein-journals.org Research on the intramolecular Friedel-Crafts cyclization of Morita-Baylis-Hillman adducts has demonstrated the feasibility of forming indene (B144670) frameworks under catalytic conditions. beilstein-journals.org
Additionally, cascade reactions involving a Prins cyclization followed by a Friedel-Crafts reaction have been utilized to synthesize 4-aryltetralin-2-ols. beilstein-journals.org In this type of reaction, an aldehyde can react with an alkene to form a carbocationic intermediate that is then trapped by an aromatic ring. While not a direct application of this compound, this strategy highlights the potential for using the thiophene ring as the terminating arene in such cascade cyclizations to form carbocyclic structures.
While direct, documented examples of these specific cyclizations starting from this compound are not yet prevalent in the literature, the fundamental principles of these reactions suggest a strong potential for its use in the construction of novel carbocyclic frameworks.
Utilization in Multistep Synthesis Strategies
The structural attributes of this compound make it a valuable intermediate in multistep synthetic strategies aimed at the preparation of complex, biologically active molecules. Its utility is particularly evident in the synthesis of potent enzyme inhibitors.
A significant example is the development of substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones as powerful inhibitors of PARP-1. nih.gov The synthesis of these compounds is a clear demonstration of a multistep strategy where the 4-(thiophen-2-ylmethyl)benzonitrile core serves as a foundational building block. The synthetic sequence typically involves the modification of the benzonitrile group to an ortho-substituted carboxylic acid or ester, which then undergoes condensation with a hydrazine (B178648) derivative to construct the phthalazinone ring system. The thiophen-2-ylmethyl group remains as a key pharmacophoric element throughout the synthesis.
The versatility of this compound in multistep synthesis is further underscored by its role as an intermediate in the synthesis of the antiplatelet agent clopidogrel. A related compound, 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate, serves as a key intermediate in one of the synthetic routes to clopidogrel. nih.gov This highlights the importance of the thiophene-ethyl moiety, which is structurally similar to the thiophen-2-ylmethyl group in our target compound, in the synthesis of pharmaceutically important molecules.
Development of Novel Reagents and Intermediates from this compound
The chemical reactivity of this compound allows for its transformation into a variety of novel reagents and intermediates with potential applications in organic synthesis and medicinal chemistry. The nitrile group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, which are themselves versatile synthetic handles.
For example, the reduction of the nitrile group would yield 4-(thien-2-ylmethyl)benzylamine, a primary amine that can be used in the synthesis of a wide range of nitrogen-containing compounds, including amides, sulfonamides, and imines. These derivatives are often explored for their biological activities.
Furthermore, the entire this compound molecule can serve as a scaffold for the development of new classes of bioactive compounds. The previously mentioned synthesis of 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-one PARP-1 inhibitors is a prime example of how this starting material can be elaborated into novel therapeutic agents. nih.gov The synthesized phthalazinones can be considered novel reagents for studying the role of PARP-1 in various biological processes.
The following table presents some of the potential novel reagents and intermediates that can be derived from this compound.
| Derivative | Potential Synthesis Method | Potential Applications |
| 4-(Thien-2-ylmethyl)benzylamine | Reduction of the nitrile group | Synthesis of amides, imines, and other nitrogen-containing compounds |
| 4-(Thien-2-ylmethyl)benzoic acid | Hydrolysis of the nitrile group | Synthesis of esters, amides, and other carboxylic acid derivatives |
| Substituted 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | Multistep synthesis from the benzonitrile | Potent PARP-1 inhibitors for cancer research |
Application as a Ligand Precursor in Coordination Chemistry
The structure of this compound contains two potential coordination sites for metal ions: the sulfur atom of the thiophene ring and the nitrogen atom of the nitrile group. This makes it a promising precursor for the synthesis of novel ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs).
The thiophene ring, with its sulfur atom, is known to coordinate to various transition metals. nih.gov The coordination can occur through the sulfur atom, leading to the formation of stable metal complexes. For instance, Schiff bases derived from thiophene-2-carbaldehyde (B41791) have been shown to act as bidentate or tridentate ligands, coordinating to metal ions through the azomethine nitrogen and the thiophene sulfur. nih.govresearchgate.net This suggests that the thiophene moiety in this compound can be a key component in designing new ligands.
The nitrile group can also participate in coordination to metal centers. Although it is generally a weaker coordinating group than other nitrogen-containing functionalities, it has been shown to be involved in the formation of metal complexes. researchgate.net
The combination of the thiophene and benzonitrile moieties in a single molecule offers the potential for creating bidentate or bridging ligands. Depending on the reaction conditions and the metal ion used, this compound could coordinate in various modes, leading to the formation of discrete metal complexes or extended coordination polymers. The synthesis of coordination polymers with ligands containing terephthalate (B1205515) and trimethylenedipyridyl units for applications in adsorptive separation highlights the importance of designing ligands for specific functions. rsc.org While specific metal complexes of this compound are not widely reported, its structural features make it a compelling candidate for exploration in the field of coordination chemistry.
Exploration of Fundamental Physicochemical Phenomena of 4 Thien 2 Ylmethyl Benzonitrile
Photophysical Behavior
The photophysical properties of a molecule, which describe its interaction with light, are fundamental to its potential applications in areas such as organic electronics, sensing, and imaging. For 4-(Thien-2-ylmethyl)benzonitrile, a comprehensive understanding of its photophysical behavior remains to be established.
Absorption and Emission Properties
A detailed investigation into the absorption and emission properties of this compound has not been reported in the scientific literature. Typically, this would involve measuring the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra in various solvents to determine the wavelengths of maximum absorption (λmax) and emission (λem). Such studies would reveal the electronic transitions within the molecule. The presence of the thiophene (B33073) and benzonitrile (B105546) groups suggests that the molecule would likely exhibit absorption in the UV region, corresponding to π-π* transitions within the aromatic systems.
The fluorescence quantum yield (ΦF), which quantifies the efficiency of the emission process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are critical parameters that have not been experimentally determined for this compound. The solvatochromic behavior, or the change in spectral properties with solvent polarity, would also provide insight into the nature of the ground and excited states. For instance, a significant red shift in emission in polar solvents could indicate a more polar excited state, suggesting intramolecular charge transfer (ICT) character. While studies on other donor-acceptor thiophene-benzonitrile derivatives have shown significant solvatochromism, specific data for this compound is absent. nih.gov
Table 1: Absorption and Emission Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τF, ns) |
| Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Excited State Dynamics
The processes that occur following the absorption of a photon, collectively known as excited state dynamics, are crucial for understanding a molecule's photostability and photofunctionality. For this compound, there is a lack of research on these dynamic processes.
Key aspects of excited state dynamics that warrant investigation include:
Internal Conversion (IC): Non-radiative decay between electronic states of the same multiplicity.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity, typically from a singlet to a triplet state. The efficiency of this process is critical for applications in photodynamic therapy and phosphorescent organic light-emitting diodes.
Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting moieties, photoexcitation can lead to the transfer of an electron from the donor (thiophene) to the acceptor (benzonitrile). The methylene (B1212753) bridge (-CH2-) separating the two rings will influence the degree of electronic coupling and, consequently, the efficiency of ICT. Comparative studies on other systems have shown that the nature of the substituent can dramatically affect excited state lifetimes and decay pathways. rsc.org
Techniques such as transient absorption spectroscopy would be necessary to probe these ultrafast processes and map the deactivation pathways of the excited state.
Electrochemical Properties
The electrochemical behavior of this compound, which relates to its ability to be oxidized and reduced, is another area that remains unexplored. Such properties are vital for the design of materials for organic electronics, batteries, and electrocatalysis.
Redox Potentials and Mechanisms
There is no published data on the redox potentials (oxidation and reduction potentials) of this compound. These values, typically measured against a reference electrode, indicate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The thiophene ring is known to be electron-rich and thus susceptible to oxidation, while the benzonitrile group is electron-withdrawing, making it a site for reduction. The electrochemical behavior of related carbazole (B46965) derivatives functionalized with benzonitrile has been studied, but direct analogies cannot be drawn without experimental data for the title compound. researchgate.net
Table 2: Redox Potentials of this compound
| Process | Potential (V vs. ref) | Solvent/Electrolyte |
| Oxidation | Data not available | Data not available |
| Reduction | Data not available | Data not available |
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is the standard technique used to investigate the electrochemical properties of a compound. A CV study of this compound would reveal the reversibility of its redox processes and provide information on the stability of the resulting radical ions. The shape of the cyclic voltammogram can also offer insights into the kinetics of electron transfer and any coupled chemical reactions. While the electrochemical properties of various thiophene-based materials have been extensively studied, specific CV data for this compound is not available. rsc.orgresearchgate.net
Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions between molecules. The ability of this compound to participate in such interactions could lead to the formation of ordered assemblies with interesting material properties. However, there are no reports in the literature on the supramolecular chemistry of this specific compound.
Potential areas for investigation would include:
Self-Assembly: The formation of ordered structures in solution or on surfaces, driven by interactions such as π-π stacking between the aromatic rings.
Host-Guest Chemistry: The ability of the molecule to bind to host molecules, such as cyclodextrins or calixarenes, which could modulate its physicochemical properties.
Crystal Engineering: The study of the packing of the molecule in the solid state, which is governed by intermolecular forces and can influence the bulk properties of the material.
The role of supramolecular chemistry in developing functional organic materials is significant, but its application to this compound remains a subject for future research. tue.nl
Self-Assembly Studies
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For this compound, the combination of a polar nitrile group, an electron-rich thiophene ring, and an aromatic phenyl ring provides multiple sites for intermolecular recognition, which is the driving force for self-assembly.
Research on analogous thiophene-based π-conjugated molecules provides significant insight into the potential self-assembly behavior. For instance, a thiophene-based α-cyanostyrene derivative (TPPA) has been shown to self-assemble into nanoparticles in organic solvents like THF or DMSO, exhibiting strong fluorescence. frontiersin.orgresearchgate.net The morphology of these assemblies is highly sensitive to environmental conditions. When the water ratio in a THF/water mixture is increased, the assemblies of TPPA transition from nanoparticles to nanofibers, accompanied by a decrease in fluorescence intensity. frontiersin.orgresearchgate.net This phenomenon, known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), is common in such systems.
Given its structural similarities, this compound is expected to exhibit analogous solvent-dependent self-assembly. The interplay between the hydrophobic aromatic rings and the polar nitrile group could lead to the formation of various morphologies, from simple dimers to more complex aggregates like nanoparticles or fibers, depending on solvent polarity and concentration. The flexible methylene (-CH₂-) bridge allows for conformational freedom, which can further influence the packing and resulting morphology of the self-assembled structures.
Non-covalent Interactions in Crystal Engineering
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. The crystal packing of this compound would be dictated by a variety of non-covalent interactions involving its distinct functional groups. nih.gov
Analysis of crystal structures of related thiophene derivatives reveals the common types of interactions that are likely to govern the supramolecular architecture of this compound. nih.govacs.org These interactions are crucial for stabilizing the crystal lattice. Key potential non-covalent interactions include:
Hydrogen Bonds: While lacking classical hydrogen bond donors, the molecule can participate in weak C–H···N hydrogen bonds, where the nitrogen atom of the nitrile group acts as an acceptor and aromatic or methylene C-H groups act as donors.
π–π Stacking: The electron-rich thiophene and phenyl rings can engage in π–π stacking interactions. These can occur in either a parallel-displaced or T-shaped (edge-to-face) geometry.
Dipole-Dipole Interactions: The polar nitrile group (C≡N) introduces a significant dipole moment, leading to dipole-dipole interactions that can influence molecular alignment in the crystal.
A summary of potential non-covalent interactions and the responsible molecular fragments is presented below.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Potential Significance in Packing |
| Weak Hydrogen Bond | Aromatic/Methylene C-H | Nitrile Nitrogen | Directional control, formation of chains or networks |
| π–π Stacking | Phenyl Ring | Phenyl Ring | Stabilization, formation of columnar structures |
| π–π Stacking | Thiophene Ring | Thiophene Ring | Stabilization, contribution to electronic properties |
| π–π Stacking | Phenyl Ring | Thiophene Ring | Hetero-aromatic stacking, structural stabilization |
| Sulphur Interactions | Sulphur Atom (Thiophene) | Aromatic Carbon (π-system) | Directional control, lattice stabilization |
These interactions cooperatively generate a complex three-dimensional supramolecular assembly, and understanding their interplay is essential for predicting and controlling the solid-state structure. acs.org
Host-Guest Chemistry
Host-guest chemistry involves the formation of unique structural complexes between a large 'host' molecule and a smaller 'guest' molecule. The structural features of this compound make it a potential guest for various macrocyclic hosts.
The benzonitrile fragment is a known guest for electron-rich host cavities. Studies have shown that benzonitrile derivatives can be precisely recognized and encapsulated by supramolecular macrocycles. nih.gov For example, the thiophene-based derivative TPPA has been shown to form a host-guest complex with pillar researchgate.netarene. frontiersin.orgresearchgate.net The addition of the pillar researchgate.netarene host to a solution of TPPA aggregates can modulate the guest's photophysical properties, leading to the construction of a white-light emitting system. frontiersin.orgresearchgate.net
Similarly, this compound could be encapsulated by hosts like cyclodextrins, calixarenes, or pillar[n]arenes. The binding would likely be driven by a combination of hydrophobic interactions (encapsulation of the aromatic rings within the host's cavity) and specific interactions, such as hydrogen bonding or dipole interactions with the host's portal or functional groups. The formation of such a complex would alter the physicochemical properties of this compound, potentially enhancing its solubility or modifying its spectroscopic signature.
Polymorphism and Solid-State Phase Transitions
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs. Each polymorph has a different crystal packing arrangement and, consequently, different physical properties, such as melting point, solubility, and stability.
While no specific polymorphs of this compound have been reported, the molecule possesses characteristics that make it a strong candidate for exhibiting polymorphism. The key factor is its conformational flexibility. The single bond linkage between the methylene group and the phenyl and thienyl rings allows for rotation, leading to different molecular conformations (conformational polymorphism).
These different conformers can then pack in various ways in the solid state, stabilized by the diverse non-covalent interactions discussed previously (packing polymorphism). A subtle shift in the balance of C–H···N hydrogen bonds versus π–π stacking, for instance, could lead to the formation of entirely different crystal structures. The conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would likely play a critical role in determining which polymorph is formed. The existence of different solid-state phases would be accompanied by distinct thermal behaviors, which could be investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Conclusion and Future Directions in 4 Thien 2 Ylmethyl Benzonitrile Research
Summary of Key Academic Contributions
Currently, dedicated academic studies focusing solely on 4-(thien-2-ylmethyl)benzonitrile are limited. Its presence is primarily noted in chemical supplier catalogs and compound databases like PubChem, where its basic properties are listed. nih.gov These databases provide essential identifiers such as its CAS number (100005-79-6), molecular formula (C12H9NS), and computed properties, which form the foundation for future research. nih.gov
The academic contributions are largely contextual, stemming from research on analogous compounds. For instance, extensive work on other benzonitrile (B105546) derivatives has established their importance as intermediates in the synthesis of high-value products, including pharmaceuticals. A notable example is the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate for the aromatase inhibitor Letrozole. google.comgoogleapis.com This highlights the potential of the benzonitrile group in this compound to serve as a precursor to pharmacologically active molecules. Similarly, the thiophene (B33073) ring is a well-established pharmacophore found in numerous drugs, suggesting that this compound could be a valuable building block in medicinal chemistry. researchgate.net
Unexplored Reactivity Pathways and Synthetic Opportunities
The reactivity of this compound remains a largely uncharted territory, offering a plethora of opportunities for synthetic exploration. The compound possesses several reactive sites: the thiophene ring, the benzonitrile ring, the methylene (B1212753) bridge, and the nitrile group.
The thiophene ring is susceptible to electrophilic substitution, and its reactivity can be compared to other substituted thiophenes. The directing effect of the benzyl (B1604629) group will be a key factor in determining the regioselectivity of such reactions. Furthermore, the sulfur atom in the thiophene ring could potentially be oxidized or participate in metal coordination.
The benzonitrile moiety opens up another set of possible transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. These transformations would yield a new family of derivatives with potentially interesting biological activities.
The methylene bridge connecting the two aromatic rings could also be a site for functionalization, for instance, through radical halogenation, although this might be challenging to achieve selectively.
Potential for Novel Methodologies in Chemical Synthesis
The synthesis of this compound itself, while likely achievable through established methods such as Suzuki or other cross-coupling reactions, presents opportunities for methodological innovation. The development of more efficient, atom-economical, and environmentally benign synthetic routes would be a valuable contribution. This could involve the use of novel catalysts, green solvents, or flow chemistry techniques.
Furthermore, this compound can serve as a platform for developing new synthetic methodologies. For example, its unique structure could be exploited in tandem reactions where multiple transformations are carried out in a single pot, leading to the rapid construction of complex molecular architectures. The development of regioselective functionalization strategies for either the thiophene or the benzonitrile ring in the presence of the other would also be a significant methodological advancement.
Avenues in Materials Science as a Chemical Building Block
The combination of the electron-rich thiophene ring and the electron-withdrawing benzonitrile group makes this compound an intriguing candidate for applications in materials science. Thiophene-based polymers and oligomers are well-known for their conducting and semi-conducting properties, which are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
The nitrile group in this compound could be utilized for post-polymerization modification or to influence the electronic properties and packing of the resulting materials. The synthesis of polymers incorporating this building block could lead to new materials with tailored optical and electronic properties. For instance, copolymers of similar structures, such as 4‐thieno[3,2‐b]thiophen‐3‐ylbenzonitrile with other aromatic units, have shown promising properties for electronic applications. researchgate.net
Moreover, the ability of the nitrile group to coordinate with metal ions suggests the potential for creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing.
Emerging Computational Applications and Predictions
Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before embarking on extensive experimental work. Density Functional Theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the reactivity of the different positions on the aromatic rings, guiding synthetic efforts.
Molecular dynamics simulations could be used to study the conformational flexibility of the molecule and its interactions with other molecules or surfaces, which is particularly relevant for its potential applications in materials science. For example, simulations could predict the packing of this compound-based polymers, which is crucial for their charge transport properties.
Furthermore, computational docking studies could be used to predict the binding of this compound and its derivatives to various biological targets, thereby identifying potential therapeutic applications. This in silico screening can help to prioritize synthetic targets and accelerate the drug discovery process. The recent computational studies on the formation of benzonitrile in the interstellar medium also underscore the growing interest in understanding the fundamental properties and formation of such molecules. nih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H9NS | PubChem nih.gov |
| Molecular Weight | 199.27 g/mol | PubChem nih.gov |
| CAS Number | 100005-79-6 | PubChem nih.gov |
| XLogP3-AA | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Topological Polar Surface Area | 50.9 Ų | PubChem nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-(Thien-2-ylmethyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution : React 4-(bromomethyl)benzonitrile with thien-2-yl lithium in anhydrous THF at −78°C, followed by quenching with NH₄Cl. Purify via column chromatography (hexane/EtOAc) .
- Cross-Coupling : Use Suzuki-Miyaura coupling with a thienyl boronic ester and 4-(halomethyl)benzonitrile. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water at 80°C .
- Yield Optimization : Lower temperatures (−78°C) reduce side reactions, while Pd catalyst selection improves coupling efficiency. Typical yields range from 35% to 56% for analogous compounds .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with literature data. For example:
- ¹H NMR: Aromatic protons at δ 7.4–7.8 ppm, thienyl protons at δ 6.8–7.2 ppm, and benzylic CH₂ at δ 4.1–4.3 ppm.
- ¹³C NMR: Nitrile carbon at ~δ 118 ppm, thienyl carbons at δ 120–140 ppm .
- HRMS : Validate molecular weight (C₁₂H₉NS: calculated 199.0456; observed 199.0452) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze HOMO-LUMO gaps. The thienyl group enhances electron delocalization, reducing the bandgap by ~0.5 eV compared to phenyl analogs.
- Charge-Transfer States : Model twisted intramolecular charge-transfer (TICT) states to explain fluorescence quenching in polar solvents .
Q. What strategies resolve contradictions in reaction yields for derivatives of this compound?
Methodological Answer:
- Systematic Variation : Test substituent effects (e.g., electron-withdrawing groups on the thienyl ring improve yields by 15–20% in cross-coupling reactions).
- Kinetic Studies : Use in situ IR to monitor reaction progress and identify intermediates causing side reactions .
- Example Data :
| Substituent | Yield (%) | Reference |
|---|---|---|
| -OH | 46 | |
| -OCH₃ | 27 |
Q. How does the crystal packing of this compound influence its material properties?
Methodological Answer:
Q. What role does this compound play in designing thermally activated delayed fluorescence (TADF) materials?
Methodological Answer:
- Donor-Acceptor Design : The nitrile group acts as an electron acceptor, while the thienyl-methyl group serves as a donor. This creates a small ΔEₛᴛ (<0.3 eV) for efficient TADF in OLED emitters .
- Isomer Effects : Meta-substitution on the benzene ring increases radiative decay rates by 30% compared to para-substitution .
Q. How can researchers mitigate decomposition during photochemical reactions involving this compound?
Methodological Answer:
- Light Sources : Use UV filters (λ > 300 nm) to prevent nitrile group degradation.
- Additives : Add radical scavengers (e.g., TEMPO) to suppress side reactions in thioether syntheses .
Data Analysis & Experimental Design
Q. What analytical techniques differentiate regioisomers of this compound?
Methodological Answer:
Q. How do solvent effects impact the fluorescence quantum yield of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
